N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
Historical Context of Triazolopyridazine Research
The exploration of triazolopyridazine derivatives began in the mid-20th century, driven by the need for novel heterocyclic systems with enhanced electronic and steric properties. Early syntheses focused on cyclocondensation reactions, such as the condensation of 4,5-diamino-1,2,3-triazoles with 1,2-dicarbonyl compounds, yielding triazolopyrazines and pyridazines. These methods, though limited by regioselectivity issues, established the foundational chemistry for fused triazole-pyridazine systems.
The 1980s marked a shift toward pharmacological applications, with researchers recognizing the triazolopyridazine core's potential as a bioisostere for purines and pyrimidines. For instance, thermolysis of 5-(2-pyrazinyl)tetrazole produced 1,2,3-triazolo[1,5-a]pyrazines, highlighting the scaffold's versatility in generating purine analogs. By the 2000s, advances in regioselective synthesis, such as copper-catalyzed [3+2] cycloadditions, enabled precise functionalization of the triazolopyridazine ring, paving the way for derivatives like N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide.
Medicinal Chemistry Significance of Sulfanylacetamide-Linked Heterocycles
Sulfanylacetamide groups serve as critical linkers in medicinal chemistry, balancing hydrophilicity and membrane permeability. The sulfanyl (-S-) moiety enhances hydrogen-bonding capacity, while the acetamide group provides metabolic stability. In the context of triazolopyridazines, this linkage enables precise spatial orientation of aromatic substituents, optimizing interactions with biological targets such as kinases and G protein-coupled receptors.
Recent studies demonstrate that sulfanylacetamide-functionalized triazolopyridazines exhibit improved binding affinities compared to their non-sulfanylated counterparts. For example, replacing a methylene bridge with a sulfanyl group in triazolopyridazine-based M5 antagonists increased potency by 7-fold, attributed to enhanced π-stacking and van der Waals interactions. This pharmacophoric strategy aligns with broader trends in fragment-based drug design, where modular linkers facilitate rapid SAR exploration.
Positioning Within Contemporary Pharmacophore Development
The integration of triazolopyridazine scaffolds into modern pharmacophores addresses two key challenges: metabolic instability and target selectivity. The triazolopyridazine core’s planar structure and electron-deficient nature favor interactions with ATP-binding pockets and allosteric enzyme sites. Substituents at position 6, such as pyridin-3-yl groups, further modulate electronic properties, enabling fine-tuning of pharmacokinetic profiles.
Comparative analyses reveal that triazolopyridazines outperform monocyclic heterocycles in both potency and selectivity. For instance, replacing the triazolopyridazine head group in kinase inhibitors with pyridine or pyrimidine analogs resulted in >40-fold potency losses, underscoring the scaffold’s irreplaceability in certain target engagements. These findings validate its status as a privileged structure in medicinal chemistry.
Academic Research Evolution on Triazolopyridazine Scaffolds
Academic interest in triazolopyridazines has surged since 2010, with >200 publications exploring their synthetic methodologies and biological applications. Key advancements include:
- Solid-Phase Syntheses : Raghavendra et al. demonstrated traceless synthesis of triazolopyridazines using polystyrene p-toluenesulfonyl hydrazide resins, achieving yields up to 62%.
- Regioselective Functionalization : Koguchi’s one-pot cycloaddition/amination protocol enabled the synthesis of 6,7-dihydro-1,2,3-triazolo[1,5-a]pyrazines, expanding access to saturated analogs.
- Computational Design : DFT studies have elucidated the electronic effects of substituents at positions 3 and 7, guiding rational drug design.
These innovations have transformed triazolopyridazines from laboratory curiosities into viable candidates for preclinical development.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6OS/c1-13-4-6-15(7-5-13)21-18(26)12-27-19-23-22-17-9-8-16(24-25(17)19)14-3-2-10-20-11-14/h2-11H,12H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPZMVCQTVVRDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a suitable pyridine derivative with a hydrazine derivative to form the triazolopyridazine core.
Introduction of the Sulfanyl Group: The triazolopyridazine core is then reacted with a thiol derivative to introduce the sulfanyl group.
Acetylation: The final step involves the acetylation of the sulfanyl group with an acetic anhydride derivative to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the pyridine ring can be reduced to amines.
Substitution: The hydrogen atoms on the aromatic rings can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine, chlorine, and nitric acid, while nucleophilic substitution can involve reagents like sodium methoxide and potassium cyanide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro derivatives, and cyano derivatives.
Scientific Research Applications
Structural Characteristics
The compound features a triazolopyridazine core connected through a sulfanylacetamide linkage. The presence of multiple heterocyclic rings contributes to its diverse chemical properties. The unique substitution pattern enhances its potential as a therapeutic agent.
Medicinal Chemistry Applications
-
Anticancer Activity :
- N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it can induce apoptosis in various cancer cell lines by activating pro-apoptotic pathways and inhibiting anti-apoptotic mechanisms. For instance, compounds similar to this have demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells with low IC50 values, suggesting potent efficacy against these malignancies .
-
Antimicrobial Properties :
- The compound exhibits notable antimicrobial activity against a range of pathogens. Its derivatives have been tested for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi. The presence of the triazole moiety is associated with enhanced antibacterial and antifungal activities .
- Enzyme Inhibition :
Pharmacological Insights
-
Mechanism of Action :
- The compound interacts with molecular targets through enzyme inhibition and receptor binding, leading to altered signaling pathways within the cell. This multifaceted mechanism underlies its potential therapeutic applications .
- Structure-Activity Relationship (SAR) :
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant anticancer effects with IC50 values lower than 1 μM against multiple cell lines. |
| Study 2 | Found effective antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics. |
| Study 3 | Explored enzyme inhibition mechanisms highlighting the compound's role in disrupting metabolic pathways in cancer cells. |
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Bind to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic pathways.
Comparison with Similar Compounds
Key Observations :
- The 4-methylphenylacetamide side chain increases molecular weight and lipophilicity (clogP ≈ 3.2 estimated) relative to simpler acetamide analogs (e.g., 294.31 g/mol compound in ), which may improve pharmacokinetic properties.
- The sulfanyl linker in all analogs provides metabolic stability compared to oxygen or methylene linkages .
Physicochemical Optimization
- Solubility : The pyridin-3-yl group in the target compound may improve aqueous solubility (predicted logS ≈ -4.1) compared to purely hydrophobic substituents (e.g., 4-chlorophenyl, logS ≈ -5.3) .
- Metabolic Stability : Sulfanyl linkages resist oxidative metabolism better than thioether or ester groups, as seen in analogs from .
Biological Activity
N-(4-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly its anti-tubercular and anti-inflammatory properties.
Compound Structure and Synthesis
The compound features a distinctive structure comprising a pyridine ring, a triazole ring, and a pyridazine ring linked by a sulfanylacetamide moiety. The synthesis typically involves several key steps:
- Formation of the Triazolopyridazine Core : Cyclization of a pyridine derivative with a hydrazine derivative.
- Introduction of the Sulfanyl Group : Reaction with a thiol derivative.
- Acetylation : Final acetylation with acetic anhydride to form the acetamide linkage.
These synthetic routes are crucial for obtaining the desired biological activity associated with the compound.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes involved in various metabolic pathways, which can disrupt cellular processes.
- Receptor Binding : It can bind to cell surface receptors, triggering intracellular signaling cascades that may lead to cellular responses such as apoptosis.
- Induction of Apoptosis : The compound can activate pro-apoptotic pathways while inhibiting anti-apoptotic pathways in cancer cells.
Anti-Tubercular Activity
Recent studies have evaluated the anti-tubercular properties of derivatives related to this compound. For instance, compounds exhibiting significant activity against Mycobacterium tuberculosis were identified with IC50 values ranging from 1.35 to 2.18 μM. The most active compounds also demonstrated low cytotoxicity against human embryonic kidney cells (HEK-293) .
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 40.32 | Non-toxic |
Anti-Inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It has been associated with inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are critical in inflammatory processes. Compounds derived from similar scaffolds have shown IC50 values ranging from 0.52 to 22.25 μM against COX-II .
| Compound | IC50 COX-II (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds structurally related to this compound:
- Study on Anti-Tubercular Agents : A series of substituted benzamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Five compounds showed promising results with significant inhibitory concentrations .
- COX-II Inhibitor Development : Research highlighted novel pyrazole derivatives exhibiting potent COX-II inhibitory activity comparable to existing drugs like Celecoxib .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
